2-(4-nitrophenoxy)-4,6-diphenylpyrimidine
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Overview
Description
2-(4-nitrophenoxy)-4,6-diphenylpyrimidine is an organic compound that belongs to the class of pyrimidines This compound is characterized by the presence of a pyrimidine ring substituted with two phenyl groups at positions 4 and 6, and a 4-nitrophenoxy group at position 2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-nitrophenoxy)-4,6-diphenylpyrimidine typically involves the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between benzil and urea in the presence of a base such as sodium ethoxide. This reaction yields 4,6-diphenylpyrimidine.
Introduction of the 4-Nitrophenoxy Group: The 4-nitrophenoxy group can be introduced via a nucleophilic aromatic substitution reaction. This involves reacting 4-nitrophenol with 4,6-diphenylpyrimidine in the presence of a base such as potassium carbonate and a suitable solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-(4-nitrophenoxy)-4,6-diphenylpyrimidine can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Oxidation: The phenyl groups can undergo oxidation reactions to form quinones under strong oxidative conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Potassium carbonate, dimethylformamide (DMF).
Oxidation: Potassium permanganate (KMnO4), sulfuric acid (H2SO4).
Major Products Formed
Reduction: 2-(4-aminophenoxy)-4,6-diphenylpyrimidine.
Substitution: Various substituted pyrimidines depending on the nucleophile used.
Oxidation: Quinone derivatives of the phenyl groups.
Scientific Research Applications
2-(4-nitrophenoxy)-4,6-diphenylpyrimidine has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be used in the synthesis of advanced materials with specific electronic or optical properties.
Biological Studies: It can serve as a probe or ligand in biological assays to study enzyme activity or protein interactions.
Industrial Applications: The compound can be used in the development of new polymers or as a precursor for other chemical syntheses.
Mechanism of Action
The mechanism of action of 2-(4-nitrophenoxy)-4,6-diphenylpyrimidine depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, inhibiting their activity or modulating their function. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-(2-nitrophenoxy)benzamide: This compound also contains a nitrophenoxy group but differs in the core structure.
4-nitrophenyl phosphate: Another compound with a nitrophenyl group, used in biochemical assays.
bis(4-nitrophenyl) hydrogen phosphate: Similar in structure but with different functional groups.
Uniqueness
2-(4-nitrophenoxy)-4,6-diphenylpyrimidine is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. The combination of the nitrophenoxy group and the diphenylpyrimidine core makes it a versatile compound for various applications.
Properties
IUPAC Name |
2-(4-nitrophenoxy)-4,6-diphenylpyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15N3O3/c26-25(27)18-11-13-19(14-12-18)28-22-23-20(16-7-3-1-4-8-16)15-21(24-22)17-9-5-2-6-10-17/h1-15H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLVASZPJHFBFBJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC(=N2)OC3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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